molecular formula C7H7O4P-2 B3055840 Phosphoric acid, mono(4-methylphenyl) ester CAS No. 6729-45-9

Phosphoric acid, mono(4-methylphenyl) ester

Cat. No.: B3055840
CAS No.: 6729-45-9
M. Wt: 186.1 g/mol
InChI Key: JNUCNIFVQZYOCP-UHFFFAOYSA-L
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Description

Phosphoric acid, mono(4-methylphenyl) ester is an organic compound with the molecular formula C7H9O4PThis compound is part of a broader class of phosphate esters, which are significant in various biochemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, mono(4-methylphenyl) ester can be synthesized through the esterification of phosphoric acid with 4-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves the reaction of phosphorus oxychloride with the corresponding alcohol (in this case, 4-methylphenol). This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(4-methylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphoric acid, mono(4-methylphenyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, mono(4-methylphenyl) ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phosphoric acid, mono(4-methylphenyl) ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-methylphenyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCNIFVQZYOCP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O4P-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620790
Record name 4-Methylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-45-9
Record name 4-Methylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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